molecular formula C18H14Cl4N6O2S B3471134 2-((5-amino-4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide

2-((5-amino-4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B3471134
M. Wt: 520.2 g/mol
InChI Key: DJTVYIICHRZDFJ-UHFFFAOYSA-N
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Description

2-((5-amino-4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-amino-4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the amino and dichlorophenyl groups. Common reagents used in these reactions include hydrazine, acetic anhydride, and various chlorinated aromatic compounds. Reaction conditions often involve heating under reflux, use of catalysts, and purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and implementing continuous flow processes. Safety and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((5-amino-4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Halogen atoms in the dichlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antifungal, or anticancer properties.

    Industry: Potential use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-amino-4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide
  • This compound

Uniqueness

This compound’s uniqueness lies in its specific triazole structure and the presence of dichlorophenyl groups, which may confer unique biological activities and chemical properties compared to other triazole derivatives.

Properties

IUPAC Name

2-[3-amino-5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-4-yl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N6O2S/c19-11-3-1-9(5-13(11)21)24-15(29)7-28-17(23)26-27-18(28)31-8-16(30)25-10-2-4-12(20)14(22)6-10/h1-6H,7-8H2,(H2,23,26)(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTVYIICHRZDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CN2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl4N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5-amino-4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((5-amino-4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-((5-amino-4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-((5-amino-4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-((5-amino-4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-((5-amino-4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide

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